molecular formula C20H18ClN3O2 B5375019 2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine

2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine

Cat. No. B5375019
M. Wt: 367.8 g/mol
InChI Key: DWHFKZLOUIKZJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine, also known as CIB-1, is a synthetic compound that belongs to the class of morpholine derivatives. CIB-1 has been extensively studied for its potential applications in scientific research due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine is complex and involves the inhibition of several enzymes and proteins that are involved in various cellular processes. 2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression by modifying histone proteins. 2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine has also been shown to inhibit the activity of cyclin-dependent kinases, which are proteins that regulate cell cycle progression. Additionally, 2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine can regulate calcium signaling pathways in the heart by inhibiting the activity of the L-type calcium channel.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine has several biochemical and physiological effects that have been studied extensively in scientific research. 2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Studies have also shown that 2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine can improve cardiac function and reduce the risk of heart failure by regulating calcium signaling pathways in the heart. Additionally, 2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine has several advantages for lab experiments, including its high purity, stability, and specificity. 2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine has been shown to have low toxicity and can be used at relatively high concentrations without causing significant adverse effects. However, 2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine has some limitations for lab experiments, including its high cost and limited availability. Additionally, 2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine may have off-target effects that can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine. One potential direction is the development of more efficient and cost-effective synthesis methods for 2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine. Another potential direction is the investigation of the potential applications of 2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine and to identify its specific targets in different cellular processes.

Synthesis Methods

2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine can be synthesized using a multi-step process that involves the reaction of 4-chloroaniline with 2-(1H-imidazol-2-yl)benzoyl chloride to form an intermediate product. The intermediate product is then reacted with morpholine in the presence of a catalyst to produce 2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine. The purity of 2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine can be improved by recrystallization and column chromatography.

Scientific Research Applications

2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine has been widely used in scientific research for its potential applications in the field of cancer research, cardiovascular disease, and neurological disorders. 2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine has been shown to inhibit the activity of several enzymes and proteins that are involved in the development and progression of cancer, including histone deacetylases and cyclin-dependent kinases. Studies have also shown that 2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine can improve cardiac function and reduce the risk of heart failure by regulating calcium signaling pathways in the heart. Additionally, 2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

[2-(4-chlorophenyl)morpholin-4-yl]-[2-(1H-imidazol-2-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c21-15-7-5-14(6-8-15)18-13-24(11-12-26-18)20(25)17-4-2-1-3-16(17)19-22-9-10-23-19/h1-10,18H,11-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHFKZLOUIKZJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CC=CC=C2C3=NC=CN3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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